4,4-Dimethyltetrahydrofuran-3-ol

Beschreibung

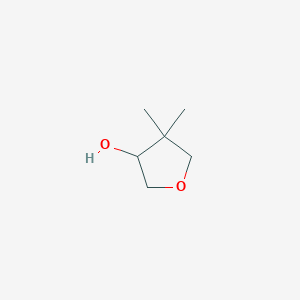

Structure

2D Structure

Eigenschaften

IUPAC Name |

4,4-dimethyloxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2)4-8-3-5(6)7/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIIAVZGIJJOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC1O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Dimethyltetrahydrofuran 3 Ol

Chiral Pool Approaches to Enantiopure 4,4-Dimethyltetrahydrofuran-3-ol

Chiral pool synthesis provides an efficient pathway to enantiomerically pure compounds by starting from readily available, naturally occurring chiral molecules. For this compound, both enantiomers of pantolactone serve as excellent starting materials.

Synthesis from D-(-)-Pantolactone

The synthesis of chiral 4,4-dimethyltetrahydrofuran building blocks has been successfully achieved starting from D-(-)-pantolactone. This approach leverages the inherent stereochemistry of the starting material to produce the desired enantiopure tetrahydrofuran (B95107) derivative. The synthetic sequence typically involves the protection of the hydroxyl group, reduction of the lactone to a diol, selective deprotection, and subsequent cyclization to form the tetrahydrofuran ring. These transformations yield functionalized 4,4-dimethyltetrahydrofurans, such as those bearing azide (B81097), amine, or alcohol groups, which are valuable for further synthetic modifications.

Synthesis from L-(+)-Pantolactone

Similarly, L-(+)-pantolactone can be employed to access the opposite enantiomer of this compound and its derivatives. The synthetic route mirrors that from D-(-)-pantolactone, with the key advantage being the ability to generate the enantiomeric series of the target compounds. This dual-enantiomer strategy is highly valuable in medicinal chemistry for studying the stereospecific interactions of drug candidates.

Strategies for Achieving High Enantiopurity

The high enantiopurity of the final this compound products is primarily dictated by the enantiomeric purity of the starting pantolactone. The use of highly pure D-(-)- or L-(+)-pantolactone is the cornerstone of this strategy. Furthermore, the synthetic steps are designed to be stereoretentive or stereospecific to avoid any erosion of the enantiomeric excess. The application of these chiral building blocks in the synthesis of analogs for drugs like Empagliflozin and Amprenavir underscores the importance of maintaining high enantiopurity throughout the synthetic sequence.

| Starting Material | Key Transformations | Final Product Configuration |

| D-(-)-Pantolactone | Protection, Reduction, Deprotection, Cyclization | Enantiopure (typically R-configured at C3) |

| L-(+)-Pantolactone | Protection, Reduction, Deprotection, Cyclization | Enantiopure (typically S-configured at C3) |

De Novo Synthetic Routes to the 4,4-Dimethyltetrahydrofuran Skeleton

De novo syntheses build the 4,4-dimethyltetrahydrofuran skeleton from acyclic precursors, offering flexibility in introducing various substituents. These methods often rely on powerful cyclization reactions.

Oxidative Cyclization Methodologies

Oxidative cyclization of dienes is a powerful method for constructing tetrahydrofuran rings. For instance, the ruthenium-catalyzed oxidative cyclization of 1,5-dienes can produce 2,5-dihydroxyalkyl-substituted tetrahydrofurans. organic-chemistry.org While not directly yielding this compound, the principle can be applied to appropriately substituted acyclic precursors. The reaction proceeds through the formation of a metal-glycolate intermediate, followed by an intramolecular cyclization. The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions.

Another approach involves the palladium-catalyzed aerobic oxidative cyclization. These reactions can transform γ-hydroxy alkenes into substituted tetrahydrofurans by forming both a C-C and a C-O bond in a single step. The conditions for these cyclizations are often mild, utilizing molecular oxygen as the terminal oxidant.

| Catalyst System | Precursor Type | Key Features |

| RuO₄/NaIO₄ | 1,5-Dienes | Forms THF-diols, stereoselectivity can be achieved. organic-chemistry.org |

| Pd(II)/O₂ | γ-Hydroxy Alkenes | Mild conditions, forms C-C and C-O bonds. |

Acid-Catalyzed Ring Closure Reactions (e.g., of Diazomethylketone Precursors)

The formation of the tetrahydrofuran ring can also be achieved through the acid-catalyzed cyclization of suitable precursors. While direct acid-catalyzed ring closure of diazomethylketone precursors to form this compound is not extensively documented, related transformations involving intramolecular reactions of diazoketones provide a conceptual basis for this approach.

More commonly, the cyclization of diazoketones to form five-membered rings is mediated by transition metal catalysts, such as rhodium(II) complexes. These catalysts facilitate the formation of a metal carbene, which can then undergo intramolecular C-H insertion to form a cyclopentanone. However, in the presence of a suitably positioned hydroxyl group, an intramolecular O-H insertion can occur, leading to the formation of a tetrahydrofuran ring. This process can be highly stereoselective. For example, copper or rhodium-catalyzed reactions of diazocarbonyl compounds with β-hydroxyketones can yield highly substituted tetrahydrofurans with excellent diastereoselectivity. worktribe.com The reaction is initiated by a carbene O-H insertion, which is then diverted by an intramolecular aldol (B89426) reaction. worktribe.com

Hydrolysis and Decarboxylation Approaches (e.g., of β-Ketoesters)

The hydrolysis and subsequent decarboxylation of β-ketoesters represents a classical approach to ketone synthesis, which can be adapted for the preparation of cyclic ketones, including tetrahydrofuran-3-one precursors. While direct synthesis of this compound via this method is not extensively documented, the underlying principles can be applied to appropriately substituted β-ketoester starting materials. The general strategy involves the intramolecular alkylation of a β-ketoester to form the tetrahydrofuran ring, followed by hydrolysis and decarboxylation.

A related approach involves the reaction of enol ethers derived from β-ketoesters with oxonium ions generated in situ from 1,4-dicarbonyl compounds. nih.gov This [4+3] annulation, catalyzed by a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf), leads to the formation of bicyclic tetrahydrofuran structures. nih.gov Another variation includes the alkylation of dicarbonyl dienolates with epoxides, followed by acid-mediated intramolecular O-alkylation to yield the tetrahydrofuran ring. nih.gov These methods highlight the versatility of β-ketoesters as precursors to substituted tetrahydrofurans.

Reduction of 4,4-Dimethyltetrahydrofuran-3-one Precursors

Once the precursor, 4,4-dimethyltetrahydrofuran-3-one, is obtained, the final step is the reduction of the ketone functionality to the corresponding alcohol. The stereochemical outcome of this reduction is a critical consideration, especially in the synthesis of biologically active molecules. The choice of reducing agent can significantly influence the diastereoselectivity of the reaction.

Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often employed for the reduction of cyclic ketones. The diastereoselectivity of these reductions is influenced by the steric environment around the carbonyl group. For instance, in the reduction of substituted tetrahydropyran-4-ones, the use of L-selectride has been shown to afford high diastereoselectivity. acs.org

Silane-based reducing agents, in the presence of acid catalysts, offer an alternative for the stereoselective reduction of cyclic ketones. For example, the acid-catalyzed reduction of alkyl-substituted cyclohexanones with di-tert-butylsilane (B1239941) has been shown to predominantly yield the thermodynamically less stable alcohol isomer. gelest.com The reduction of imines to amines has been effectively carried out using trichlorosilane (B8805176) and dichlorosilane. gelest.com The choice of silane (B1218182) and catalyst can be tailored to achieve the desired stereochemical outcome in the synthesis of this compound.

Table 1: Comparison of Reducing Agents for Cyclic Ketones

| Reducing Agent | Typical Conditions | General Selectivity | Reference |

|---|---|---|---|

| Sodium Borohydride | Methanol, Ethanol | Generally attacks from the less hindered face | nih.gov |

| L-Selectride | Tetrahydrofuran | High diastereoselectivity for bulky reagents | acs.org |

Advanced Catalytic Methods for Tetrahydrofuran Ring Construction

Modern synthetic chemistry has seen the development of powerful catalytic methods for the construction of complex heterocyclic scaffolds. These approaches often offer high levels of efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. One notable application is the oxidative cyclization of unsaturated alcohols to form cyclic ethers. nih.gov In the context of synthesizing highly substituted tetrahydrofurans, palladium-catalyzed tandem oxidative cyclization-redox relay reactions of alkenols have emerged as a powerful strategy. nih.gov This method allows for the formation of the tetrahydrofuran ring with enhanced diastereoselectivity and reactivity, particularly when a hydrogen-bond acceptor is incorporated into the substrate. nih.gov

The catalytic system, often comprising PdCl₂ and 1,4-benzoquinone, facilitates a 5-exo Markovnikov regioselective cyclization. nih.gov Mechanistic studies suggest an anti-oxypalladation pathway, where intramolecular hydrogen bonding increases the nucleophilicity of the alcohol and imposes conformational constraints that direct the diastereoselectivity. nih.gov This is followed by a redox-relay process that can introduce versatile functional groups on the side chain. nih.gov

Ruthenium-Catalyzed Oxidative Cyclization of Dienes

Ruthenium tetroxide (RuO₄), often generated in situ from a ruthenium precursor like RuCl₃ with a stoichiometric oxidant such as sodium periodate (B1199274) (NaIO₄), is a highly effective catalyst for the oxidative cyclization of 1,5-dienes to yield 2,5-dihydroxyalkyl-substituted tetrahydrofurans (THF-diols). nih.govresearchgate.netnih.gov This method is particularly valuable as it can create up to four stereogenic centers with controlled relative stereochemistry in a single step. beilstein-journals.org

The reaction mechanism is believed to involve the formation of a Ru(VI) glycolate (B3277807) intermediate, which then undergoes cyclization. nih.gov Recent studies have highlighted the critical role of the co-oxidant, NaIO₄, which complexes with the ruthenium species, influencing the cyclization step and the release of the THF-diol product. nih.gov This methodology has been successfully applied in the synthesis of various natural products containing the tetrahydrofuran motif. beilstein-journals.org

Table 2: Catalytic Systems for Tetrahydrofuran Synthesis

| Catalytic Method | Catalyst System | Substrate Type | Key Features | References |

|---|---|---|---|---|

| Palladium-Catalyzed Oxidative Cyclization | PdCl₂ / 1,4-Benzoquinone | Alkenols | High diastereoselectivity, tandem redox-relay | nih.gov |

Biocatalytic Methods for Quaternary Carbon Center Formation in Related Scaffolds

The construction of quaternary carbon centers, particularly in a stereocontrolled manner, is a significant challenge in organic synthesis. Biocatalysis offers a powerful and sustainable solution to this problem. Enzymes, with their inherent chirality and high selectivity, can catalyze the formation of complex structures with high precision. nih.gov

For the synthesis of scaffolds related to this compound, biocatalytic desymmetrization is a particularly attractive strategy. chemrxiv.orgnsf.govresearchgate.net This approach involves the use of an enzyme to selectively react with one of two prochiral groups in a symmetrical starting material, thereby creating a chiral center. For instance, the desymmetrization of prochiral diols or diesters using lipases can provide access to enantiomerically enriched building blocks that can be further elaborated into the target tetrahydrofuran.

While direct biocatalytic synthesis of this compound is not explicitly detailed in the reviewed literature, the principles of biocatalytic ketone reduction and desymmetrization are highly relevant for accessing chiral precursors to this and related structures. nih.gov

Dehydroxylative Fluorination in the Context of Tetrahydrofuran Derivatization

The tertiary alcohol functionality of this compound makes it an ideal candidate for further chemical modification. One such transformation is dehydroxylative fluorination, which replaces the hydroxyl group with a fluorine atom. The introduction of fluorine can significantly alter the biological properties of a molecule, making this a valuable tool in medicinal chemistry.

Recent advances have led to the development of efficient methods for the dehydroxylative fluorination of tertiary alcohols, a traditionally challenging transformation. nih.govcas.cnacs.orgacs.org One such method employs a Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I system to activate the hydroxyl group, followed by treatment with Selectfluor to introduce the fluorine atom. cas.cnacs.orgacs.org This reaction proceeds rapidly at room temperature and tolerates a wide range of functional groups. acs.org The ability to convert a tertiary alcohol, such as this compound, into its corresponding fluoride (B91410) opens up avenues for the synthesis of novel, potentially bioactive, fluorinated tetrahydrofuran derivatives.

Chemical Reactivity and Transformative Chemistry of 4,4 Dimethyltetrahydrofuran 3 Ol

Oxidation Reactions of the Hydroxyl Group

The secondary alcohol functionality of 4,4-Dimethyltetrahydrofuran-3-ol is amenable to oxidation to form the corresponding ketone.

Formation of 4,4-Dimethyltetrahydrofuran-3-one

The oxidation of the hydroxyl group in this compound leads to the formation of 4,4-Dimethyltetrahydrofuran-3-one. This transformation converts the secondary alcohol into a ketone, a fundamental reaction in organic synthesis.

Reagents and Conditions for Selective Oxidation

A variety of oxidizing agents can be employed for the conversion of secondary alcohols to ketones. sigmaaldrich.com The choice of reagent often depends on the desired selectivity and the presence of other functional groups in the molecule. Common reagents for this type of transformation include:

Dess-Martin Periodinane (DMP): Known for its mild reaction conditions, DMP is a highly selective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. sigmaaldrich.com

Ley-Griffith Reagent (TPAP): Tetrapropylammonium perruthenate is a soluble and mild oxidant that can be used in catalytic amounts with a co-oxidant. sigmaaldrich.com

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for oxidizing secondary alcohols to ketones. However, modifications of the Jones oxidation, such as the Collins oxidation, are often preferred due to higher selectivity and milder conditions. sigmaaldrich.com

Ring-Opening Reactions of the Tetrahydrofuran (B95107) Moiety

The tetrahydrofuran ring, while generally stable, can undergo cleavage under specific chemical conditions, leading to a variety of acyclic products.

Mechanistic Pathways of Heterocycle Cleavage (e.g., Lead Tetraacetate Treatment)

Lead tetraacetate (Pb(OAc)₄) is a powerful oxidizing agent capable of cleaving 1,2-diols and oxidizing alcohols. juniperpublishers.comwikipedia.org In the presence of an alcohol with a hydrogen atom at the δ-position relative to the hydroxyl group, lead tetraacetate can facilitate intramolecular hydrogen atom abstraction. stackexchange.com This process proceeds through an alkoxy radical intermediate. stackexchange.com For this compound, this could theoretically lead to the formation of a carbon-centered radical, which can then be further oxidized, initiating ring cleavage. stackexchange.com The reaction of lead tetraacetate with alcohols is believed to occur via an alkoxy-lead acetate (B1210297) intermediate. stackexchange.com The homolytic cleavage of the bond between the lead atom and the oxygen of the alcohol yields an alkoxy radical. stackexchange.com

Theoretical studies on the ring-opening of tetrahydrofuran by frustrated Lewis pairs (FLPs) suggest that the reaction is energetically feasible and proceeds through a donor-acceptor interaction. nih.govresearchgate.net This involves the interaction of the Lewis acidic and basic centers of the FLP with the oxygen atom of the tetrahydrofuran ring, leading to the cleavage of a C-O bond. nih.govresearchgate.net

Hydrogenolysis and Hydrodeoxygenation Processes

Hydrogenolysis and hydrodeoxygenation (HDO) are important catalytic processes for the conversion of biomass-derived oxygenates into valuable chemicals and fuels. nih.gov These reactions involve the cleavage of C-O bonds with the aid of a catalyst and hydrogen.

For tetrahydrofuran derivatives, HDO can be achieved using bifunctional metal-acid catalysts. nih.gov For instance, 2,5-dimethyltetrahydrofuran (B89747) can be deoxygenated to n-hexane over a Pt–CsPW catalyst. nih.gov The reaction mechanism involves a sequence of steps catalyzed by both the metal and acid sites of the catalyst, including ring opening to form an alcohol intermediate, followed by dehydration and subsequent hydrogenation. nih.gov The rate-limiting step can be either the ring hydrogenolysis or the dehydration of the alcohol intermediate, depending on the catalyst composition. nih.gov Various catalysts, including those based on ruthenium, have been explored for the HDO of furan (B31954) derivatives to produce alkanes. rsc.org

Formation of Carbonyl and Alcohol Products via Ring Scission

The ring-opening of tetrahydrofuran derivatives can yield a variety of carbonyl and alcohol products, depending on the reaction conditions and the catalyst used.

The direct oxidation of tetrahydrofuran can produce gamma-butyrolactone (B3396035) (GBL). mdpi.com This process can be catalyzed by various metal complexes and heterogeneous catalysts. mdpi.com The reaction often proceeds through a 2-hydroxytetrahydrofuran (B17549) intermediate. mdpi.com Further oxidation can lead to other products. mdpi.com

In the context of HDO, the ring opening of substituted tetrahydrofurans, such as 2,5-dimethyltetrahydrofuran, initially forms a secondary alcohol (e.g., 2-hexanol). nih.gov This alcohol can then undergo further reactions like dehydration to an alkene, which is subsequently hydrogenated to an alkane. nih.gov

Table of Reaction Products and Conditions:

| Starting Material | Reagents/Catalyst | Key Transformation | Product(s) |

| This compound | Dess-Martin Periodinane (DMP) | Oxidation | 4,4-Dimethyltetrahydrofuran-3-one |

| 2,5-Dimethyltetrahydrofuran | Pt–CsPW, H₂ | Hydrodeoxygenation | n-Hexane, 2-Hexanol |

| Tetrahydrofuran | ZnFe₂O₄, H₂O₂ | Oxidation | Gamma-butyrolactone |

Unimolecular Reactions of Oxolanyl Radicals and Associated Ring-Opening

The unimolecular reactions of oxolanyl radicals, which can be derived from this compound, are of interest in understanding complex reaction mechanisms, such as in combustion chemistry. nih.govresearchgate.net The formation of these radicals can lead to subsequent ring-opening reactions, yielding a variety of products. researchgate.netnih.gov

Computational studies on analogous alkyl-substituted cyclic ether radicals provide insight into the potential pathways for radicals derived from this compound. researchgate.netnih.gov For instance, the ring-opening of these radicals can proceed through either C-C or C-O bond scission. nih.gov The barrier heights for these reactions are influenced by the position of the radical center on the tetrahydrofuran ring. nih.gov

In the case of similar cyclic ether radicals, ring-opening often leads to the formation of unsaturated alkoxy radicals. nih.gov These intermediates can then undergo further decomposition to yield smaller, more stable molecules. For example, studies on 2,4-dimethyloxetanyl radicals, which share some structural similarities, show that ring-opening can lead to products like acetaldehyde (B116499) and an allyl radical, or propene and an acetyl radical, depending on the initial radical site. nih.govresearchgate.net The specific products formed from the ring-opening of oxolanyl radicals derived from this compound would depend on the precise reaction conditions and the stability of the resulting radical and molecular fragments.

It is important to note that the stereochemistry of the starting radical can influence the products of unimolecular decomposition in some cyclic ether peroxy radicals. nih.gov However, for the unimolecular ring-opening of the cyclic ether radicals themselves, the stereochemistry of the methyl groups may not significantly affect the reaction rates as they can act as spectator groups. nih.gov

Nucleophilic Substitution Reactions of this compound

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry, and this compound can participate in such transformations. nih.govsemanticscholar.org The hydroxyl group of this alcohol can be protonated or converted into a better leaving group, making the carbon atom to which it is attached susceptible to attack by a nucleophile.

While specific studies on the nucleophilic substitution of this compound are not extensively detailed in the provided results, general principles of nucleophilic substitution on alcohols can be applied. For a primary or secondary alcohol like this compound, SN2 reactions are possible, especially if the hydroxyl group is first converted to a good leaving group like a tosylate or a halide.

In the context of related cyclic ethers, nucleophilic substitution reactions are well-documented. For instance, in the synthesis of various compounds, the displacement of a leaving group on a ring structure by a nucleophile is a key step. mdpi.com These reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of any activating groups on the ring. nih.govsemanticscholar.orgmdpi.com

The reactivity of this compound in nucleophilic substitution would be influenced by the steric hindrance provided by the gem-dimethyl group at the 4-position. This steric bulk might hinder the approach of a nucleophile, potentially slowing down the reaction rate compared to less substituted analogs.

Derivatization and Functionalization Strategies

The hydroxyl group of this compound serves as a key functional handle for various derivatization and functionalization strategies, allowing for the introduction of diverse chemical entities.

The conversion of the hydroxyl group to other functional groups like azides and amines is a valuable transformation in organic synthesis. A common strategy involves converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide (B81097) source, like sodium azide. The resulting azide can then be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. libretexts.orgyoutube.com

A direct synthesis of (R)-tetrahydrofuran-3-amine has been reported starting from (R)-tetrahydrofuran-3-formic acid, which involves amidation followed by a Hofmann degradation. google.com This highlights a potential pathway for introducing an amine group onto a tetrahydrofuran ring system. Another approach for synthesizing amines from furan-derived ketones involves reductive amination using ammonia (B1221849) or other amines as the nitrogen source. scispace.commdpi.com

The Gabriel synthesis offers another route to primary amines, starting with the alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by hydrolysis. libretexts.org This method could be adapted for the synthesis of amines from this compound by first converting the alcohol to an alkyl halide.

The hydroxyl group of this compound readily undergoes reactions to form ethers and esters, which are important classes of organic compounds with diverse applications.

Ether Formation:

Ethers can be synthesized from alcohols like this compound through various methods. libretexts.orgyoutube.comlibretexts.org The Williamson ether synthesis is a classic and versatile method that involves the reaction of an alkoxide with a primary alkyl halide. libretexts.orgyoutube.com In this case, this compound would first be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide can then react with an alkyl halide to yield the desired ether. libretexts.org

Another method for ether synthesis is the acid-catalyzed dehydration of alcohols. libretexts.org However, this method is generally suitable for the synthesis of symmetrical ethers from primary alcohols and can be complicated by competing elimination reactions, especially with secondary and tertiary alcohols. libretexts.org Alkoxymercuration-demercuration of an alkene with an alcohol also provides a route to ethers. libretexts.org Recently, methods for the reduction of esters directly to ethers have also been reported. youtube.com

Ester Formation:

Esterification is a fundamental reaction where an alcohol reacts with a carboxylic acid or its derivative to form an ester. organic-chemistry.orgorganic-chemistry.orgresearchgate.netyoutube.commedcraveonline.com The reaction of this compound with a carboxylic acid in the presence of an acid catalyst (Fischer esterification) would yield the corresponding ester. youtube.com To drive the equilibrium towards the product, water is often removed as it is formed. youtube.com

Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be used to react with this compound, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. medcraveonline.com Numerous other reagents and methods have been developed for ester synthesis, including the use of coupling agents to facilitate the reaction between a carboxylic acid and an alcohol. organic-chemistry.orgorganic-chemistry.org

Stereochemical Investigations of 4,4 Dimethyltetrahydrofuran 3 Ol and Its Derivatives

Enantioselective Synthesis Strategies for Chiral 4,4-Dimethyltetrahydrofuran-3-ol

The synthesis of a single enantiomer of a chiral compound requires strategies that can differentiate between the two mirror-image forms. For chiral 3-hydroxytetrahydrofurans, including this compound, several enantioselective approaches can be employed. These methods often involve asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer.

One prominent strategy is the asymmetric reduction of a prochiral ketone precursor, 4,4-dimethyltetrahydrofuran-3-one. This can be achieved using chiral reducing agents or a catalyst system like a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst, as developed by Corey, Itsuno, and Bakshi (CBS). researchgate.net This method has been highly successful in the enantioselective reduction of various ketones to their corresponding alcohols with high enantiomeric excess (ee). researchgate.net

Another powerful technique is dynamic kinetic resolution (DKR). In this process, a racemic mixture of the alcohol (containing both R and S enantiomers) is subjected to a reaction, often an acylation, in the presence of a chiral catalyst. The catalyst selectively acylates one enantiomer faster than the other. Simultaneously, a racemization catalyst continuously interconverts the slower-reacting enantiomer into the faster-reacting one, theoretically allowing for a 100% yield of a single enantiomerically pure product. Isothioureas have emerged as effective catalysts for the acylative DKR of various lactols, achieving high yields and excellent enantioselectivities. researchgate.net

Furthermore, iridium-catalyzed asymmetric formal [3+2] cycloaddition reactions between carboxylic acids and vinylcyclopropanes provide a modern route to highly enantioenriched tetrahydrofurans under mild conditions. acs.org This approach relies on the in situ formation of mixed anhydrides, which helps control reactivity and prevent side reactions. acs.org

The table below summarizes representative enantioselective methods applicable to the synthesis of chiral tetrahydrofuranols.

| Method | Catalyst/Reagent | Substrate Type | Typical Enantioselectivity (ee) | Reference |

| Asymmetric Reduction | (S)-2-Methyl-CBS-oxazaborolidine / BH₃ | Prochiral Ketone | 95% | researchgate.net |

| Acylative DKR | (2S,3R)-HyperBTM (Isothiourea) | Racemic Hemiacetal | up to >99:1 er | researchgate.net |

| Asymmetric Cycloaddition | Iridium / Chiral Ligand | Carboxylic Acid + Vinylcyclopropane | Excellent | acs.org |

| Cascade Reaction | Chiral Fluoride (B91410) / oligoEG | 1,4-Dithiane-2,5-diol + α,β-Unsaturated Ketone | High | nih.gov |

Diastereoselective Control in Reaction Pathways

When a molecule has two or more stereocenters, non-mirror-image stereoisomers known as diastereomers can exist. Controlling the relative configuration between these stereocenters is a key challenge in synthesis. For derivatives of this compound, which may contain additional substituents, diastereoselective control is crucial.

Palladium-catalyzed carboetherification of γ-hydroxyalkenes is a powerful method for synthesizing polysubstituted tetrahydrofurans. nih.gov These reactions can create a C-O bond, a C-C bond, and up to two stereocenters in a single step with good diastereoselectivity. nih.gov For example, reactions of acyclic internal alkene substrates often result in syn-addition of the arene and the oxygen atom across the double bond, while reactions of terminal alkenes can achieve diastereoselectivities greater than 20:1. nih.gov

Annulation reactions, which form a ring from two smaller components, are also effective for stereocontrolled tetrahydrofuran (B95107) synthesis. nih.gov A [3+2] annulation of a cyclopropane (B1198618) with an aldehyde, catalyzed by a Lewis acid like Sn(OTf)₂, can produce highly substituted tetrahydrofurans with high diastereoselectivity (e.g., 20:1 dr). nih.gov Similarly, visible light-induced photocatalytic cascade reactions have been developed to yield tetrahydrofurans with three stereogenic centers and high stereoselectivity. rsc.org

The reaction of γ,δ-epoxycarbanions with aldehydes provides another route with high diastereocontrol. sci-hub.st In this process, the initial addition is reversible and non-diastereoselective, but the subsequent intramolecular cyclization is much faster for one diastereomer, leading to a single major product. sci-hub.st This allows for the diastereoselective creation of two new stereocenters.

The following table details examples of diastereoselective reactions for synthesizing substituted tetrahydrofurans.

| Reaction Type | Catalyst/Mediator | Key Feature | Diastereomeric Ratio (dr) | Reference |

| Pd-Catalyzed Carboetherification | Pd(dba)₂ / Ligand | syn-Addition across alkene | up to >20:1 | nih.gov |

| [3+2] Annulation | Sn(OTf)₂ | Lewis acid-mediated cyclopropane opening | 20:1 | nih.gov |

| Epoxycarbanion Cyclization | Li/K tert-butoxides | Kinetically controlled cyclization | High | sci-hub.st |

| Allylstannane Cyclization | BF₃·OEt₂ or Thermal | Lewis acid or thermal control | >90:10 or 98:2 | nih.gov |

Influence of Chiral Solvents on Stereospecific Isomerization in Related Systems

While the substrate or catalyst is the most common source of chirality in a reaction, the surrounding environment, such as the solvent, can also influence the stereochemical outcome. A chiral solvent can, in principle, create diastereomeric solvated complexes with the enantiomers of a solute. researchgate.net These complexes would have different physical and chemical properties, potentially leading to differences in reaction rates or solubility. researchgate.net

This concept is particularly relevant for isomerization reactions, where a molecule is converted into one of its isomers. In a chiral solvent, the energy barrier for the isomerization of one enantiomer to another could be different for the two enantiomers, leading to an enrichment of one. The interaction between a chiral molecule and a chiral medium can modify the rate of spontaneous decay from an excited state, an effect known as the Purcell effect. arxiv.org This chiral discrimination is expected to be greatest for molecules with high optical rotatory strength in media with strong chiral properties. arxiv.org

While specific studies on the isomerization of this compound in chiral solvents are not prominent, research on related systems demonstrates the principle. For instance, chiral auxiliaries have been used to mimic the effect of a chiral biological environment on the structure and speciation of lanthanide(III) complexes used in bioimaging. chemrxiv.org This work shows that chiral centers distant from the metallic core can significantly alter the conformational space available to the molecule. chemrxiv.org The potential for chiral solvents, including chiral ionic liquids, to influence crystallization-based resolutions by creating asymmetries in solubility phase diagrams has also been explored. researchgate.net These studies provide a theoretical and practical framework for how a chiral medium could be used to control the stereochemistry in furanoid systems.

Elucidation of Relative and Absolute Configuration in Tetrahydrofuran Systems

Once a chiral molecule has been synthesized, it is essential to determine its stereochemical identity. This involves establishing both the relative configuration (the orientation of substituents relative to each other, e.g., cis or trans) and the absolute configuration (the precise 3D arrangement of atoms in space, e.g., R or S).

The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, where substituents at a chiral center are ranked by atomic number. wikipedia.orgyoutube.com The molecule is then oriented so the lowest-priority group points away from the viewer, and the sequence from highest to lowest priority of the remaining three groups determines the R (clockwise) or S (counter-clockwise) designation. youtube.comyoutube.comyoutube.com

Several analytical techniques are used to determine these configurations:

X-ray Crystallography: This is the most definitive method for determining absolute configuration. sci-hub.se By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a complete three-dimensional structure of the molecule can be obtained. For determining absolute configuration without ambiguity, the presence of an atom that scatters X-rays anomalously (often a heavy atom) is typically required, or a chiral internal reference can be co-crystallized. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of a molecule by analyzing through-space interactions (e.g., via Nuclear Overhauser Effect, NOE experiments). To determine absolute configuration, chiral derivatizing agents or chiral solvating agents can be used. These reagents react with or form complexes with the enantiomers of the analyte, creating diastereomers that can be distinguished by NMR. nih.gov For example, chiral lanthanide shift reagents can be used to create diastereomeric adducts with chiral ethers, leading to dispersed NMR signals that allow for differentiation. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, which can often be correlated with a specific absolute configuration, frequently aided by quantum mechanical calculations.

These methods provide the necessary tools to unambiguously assign the stereochemistry of complex molecules like substituted tetrahydrofurans.

Advanced Spectroscopic and Analytical Characterization of 4,4 Dimethyltetrahydrofuran 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 4,4-Dimethyltetrahydrofuran-3-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected ¹H NMR spectrum of this compound in a deuterated solvent such as chloroform-d (CDCl₃) would exhibit distinct signals corresponding to the different proton environments in the molecule.

The protons on the carbon adjacent to the hydroxyl group (C3-H) would appear as a multiplet, with its chemical shift influenced by the electronegativity of the oxygen atom. The protons on the carbon adjacent to the ring oxygen (C5-H₂) would likely appear as a multiplet at a downfield region due to the deshielding effect of the oxygen. The protons on the carbon adjacent to the gem-dimethyl group (C2-H₂) would also present as a multiplet. The two methyl groups at the C4 position are diastereotopic and would therefore be expected to show two distinct singlet signals. The hydroxyl proton (OH) would typically appear as a broad singlet, and its chemical shift can be highly variable depending on concentration, solvent, and temperature.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C(CH₃)₂ | ~1.0 - 1.2 | s |

| C(CH₃)₂ | ~1.0 - 1.2 | s |

| CH₂ (C2) | ~3.5 - 3.7 | m |

| CH (C3) | ~3.8 - 4.0 | m |

| CH₂ (C5) | ~3.6 - 3.8 | m |

| OH | Variable | br s |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. s = singlet, m = multiplet, br s = broad singlet.

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon bearing the hydroxyl group (C3) would be expected to resonate in the typical range for secondary alcohols. The quaternary carbon atom (C4) bearing the two methyl groups would appear at a distinct chemical shift. The two carbons adjacent to the ring oxygen (C2 and C5) would be deshielded and appear at downfield chemical shifts. The two methyl carbons would be expected to have similar chemical shifts and appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₂ | ~25 - 30 |

| C(CH₃)₂ | ~25 - 30 |

| C4 | ~40 - 45 |

| C2 | ~70 - 75 |

| C5 | ~70 - 75 |

| C3 | ~75 - 80 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms, which is crucial for the unambiguous structural assignment of complex molecules.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons. For this compound, cross-peaks would be observed between the proton at C3 and the protons at C2, and between the protons at C2 and C5, confirming the connectivity within the tetrahydrofuran (B95107) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms. For example, the proton signal assigned to C3-H would show a correlation to the carbon signal of C3.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For instance, the methyl protons would show correlations to the quaternary carbon C4 and the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, which can be used to determine the relative stereochemistry of the molecule. For example, NOE correlations could help to establish the relative orientation of the hydroxyl group and the methyl groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of the elemental composition.

For this compound (C₆H₁₂O₂), the expected exact mass can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O). The calculated monoisotopic mass would be compared to the experimentally measured mass to confirm the molecular formula.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 117.0915 |

| [M+Na]⁺ | 139.0735 |

The observation of an ion with a mass corresponding to one of these predicted values with high accuracy would provide strong evidence for the molecular formula C₆H₁₂O₂.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

A broad and strong absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding.

Strong absorption bands in the region of 3000-2850 cm⁻¹ due to the C-H stretching vibrations of the aliphatic methyl and methylene groups.

A strong absorption band around 1100-1000 cm⁻¹ corresponding to the C-O stretching vibration of the ether linkage within the tetrahydrofuran ring.

An absorption band in the region of 1260-1000 cm⁻¹ associated with the C-O stretching vibration of the secondary alcohol.

Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H (aliphatic) | 3000 - 2850 | Strong |

| C-O (ether) | 1100 - 1000 | Strong |

| C-O (alcohol) | 1260 - 1000 | Medium-Strong |

Chiroptical Methods (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Assignment

Since this compound contains a stereocenter at the C3 position, it is a chiral molecule and can exist as a pair of enantiomers. Chiroptical methods are essential for determining the absolute configuration (the actual three-dimensional arrangement of atoms) of chiral molecules.

Electronic Circular Dichroism (ECD) is a powerful technique for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule.

To determine the absolute configuration of a specific enantiomer of this compound, the experimental ECD spectrum would be recorded and compared to the theoretical ECD spectra calculated for both the (R) and (S) enantiomers using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the confident assignment of its absolute configuration. The chromophores in this compound are relatively weak (hydroxyl and ether functionalities), which might result in weak Cotton effects, making the measurement and interpretation potentially challenging.

Application of 4,4 Dimethyltetrahydrofuran 3 Ol As a Core Building Block in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

The utility of 4,4-dimethyltetrahydrofuran-3-ol as a chiral synthon is prominent in the field of medicinal chemistry, particularly in the development of HIV protease inhibitors. The tetrahydrofuran (B95107) (THF) ring itself is a critical component in several potent therapeutic agents. For instance, the 3-(S)-tetrahydrofuranyl urethane (B1682113) moiety was identified as a significant potency-enhancing ligand in the design of the successful HIV protease inhibitor Amprenavir. nih.gov

The synthesis of chiral 4,4-dimethyltetrahydrofuran building blocks often begins from readily available chiral pool materials like pantolactones. researchgate.net This approach allows for the creation of enantiomerically pure tetrahydrofuran derivatives that can be incorporated into larger, more complex molecules, transferring their inherent stereochemistry to the final product. The gem-dimethyl substitution at the C4 position introduces steric bulk and restricts conformational flexibility, which can be advantageous for optimizing binding interactions with biological targets. This substitution pattern locks the puckered conformation of the furanose ring, thereby pre-organizing appended functional groups in a defined spatial orientation, a key factor for effective molecular recognition at an enzyme's active site. nih.gov

Integration into Diverse Molecular Architectures

The this compound scaffold is not merely a passive structural element; it is actively integrated into diverse and complex molecular frameworks through a variety of synthetic transformations.

A key advantage of using this compound as a building block is the ability to readily modify its functional groups to create a library of analogs for chemical and biological screening. Starting from chiral pantolactones, synthetic routes have been developed to produce 4,4-dimethyltetrahydrofuran cores bearing a range of functional handles at the C3 position, such as azides, amines, or alcohols. researchgate.net

These modifications are crucial for medicinal chemistry applications. For example, two such building blocks were used to synthesize new analogs of Amprenavir, demonstrating the scaffold's utility in derivative synthesis. researchgate.net The ability to introduce different functional groups allows chemists to fine-tune the properties of the final molecule.

Table 1: Examples of Synthesized 4,4-Dimethyltetrahydrofuran Analogs and Their Applications

| Base Scaffold | Introduced Functional Group | Potential Application | Reference |

|---|---|---|---|

| Chiral 4,4-Dimethyltetrahydrofuran | Azide (B81097) | Medicinal Chemistry Intermediate | researchgate.net |

| Chiral 4,4-Dimethyltetrahydrofuran | Amine | Synthesis of Amprenavir Analogs | researchgate.net |

The tetrahydrofuran ring is a recurring structural motif in a class of complex natural products known as polycyclic polyprenylated acylphloroglucinols (PPAPs). These compounds, often isolated from plants of the Hypericum and Garcinia genera, exhibit fascinating molecular architectures and significant biological activities. acs.org Many PPAPs feature intricate, bridged, and highly substituted polycyclic systems where a tetrahydrofuran or a related oxygenated five-membered ring is a central component of the core structure.

While the total synthesis of these formidable molecules is a significant challenge, the recognition of the tetrahydrofuran unit as a key structural element makes building blocks like this compound attractive starting points for synthetic strategies. The defined stereochemistry and substitution of this building block can help address the synthetic challenges of controlling the relative and absolute stereochemistry of the final natural product. The gem-dimethyl group, in particular, can serve as a crucial stereochemical anchor to direct subsequent ring-forming reactions in the construction of the complex polycyclic framework.

Design of Structure-Property Relationships in Derivatized Scaffolds

The systematic modification of the this compound scaffold is a powerful tool for establishing structure-property relationships, particularly structure-activity relationships (SAR) in drug discovery. The rigid nature of the scaffold ensures that changes in biological activity can be more reliably attributed to the specific structural modifications made.

In the context of HIV protease inhibitors, the tetrahydrofuran ring is known as a potent P2 ligand, meaning it is designed to fit into the S2 subsite of the HIV protease enzyme. nih.gov SAR studies have shown that the nature and substitution of this ring have a dramatic effect on inhibitory potency. acs.org

Key SAR insights involving the tetrahydrofuran scaffold in HIV protease inhibitors include:

Enhanced Potency: The bis-tetrahydrofuran (bis-THF) ligand, a key component of the inhibitor Darunavir, is highly effective. The specific stereochemistry and conformation of the THF rings are crucial for making key hydrogen-bonding and hydrophobic interactions within the enzyme's active site. nih.gov

Positional Importance: In hybrid inhibitors containing a bis-THF moiety, its attachment at either the P2 or P2' position can be tolerated without a significant loss of potency. However, the substituent on the opposite side (P2' or P2, respectively) then has a major impact on activity, highlighting a complex interplay between different parts of the molecule. acs.org

Backbone Interactions: The oxygen atom of the tetrahydrofuran ring can form critical hydrogen bonds with the protease backbone, for example, with the amide nitrogen of specific glycine (B1666218) residues in the active site. nih.gov

These findings demonstrate that the this compound scaffold provides a robust platform for probing molecular interactions and optimizing biological activity through rational design.

Strategies for Bioisosteric Replacements Utilizing the this compound Scaffold

Bioisosteric replacement, the substitution of one chemical group with another that retains similar physical and chemical properties to produce broadly similar biological effects, is a cornerstone of modern medicinal chemistry. Heterocyclic rings are frequently used as bioisosteres to modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile without sacrificing potency. nih.gov

The tetrahydrofuran ring is an effective bioisostere for several common chemical groups. Its saturated, non-aromatic character, combined with the presence of a polar oxygen atom, allows it to serve multiple roles.

Table 2: Bioisosteric Roles of the Tetrahydrofuran Scaffold

| Scaffold | Replaced Group | Rationale and Outcome | Reference |

|---|---|---|---|

| Tetrahydrofuran | Cyclohexane | The oxygen atom can act as a hydrogen bond acceptor, potentially adding a favorable interaction with the target protein. It also tends to have lower lipophilicity, which can improve ADME properties like clearance. | pharmablock.com |

| Tetrahydrofuran | Acyclic Ether | The cyclic nature of THF reduces the conformational flexibility (lower entropy) of the molecule, which can lead to a more favorable binding affinity with a biological target. | pharmablock.com |

The this compound scaffold, in particular, offers a pre-organized, rigid bioisosteric replacement. By substituting a more flexible or lipophilic part of a drug candidate with this scaffold, chemists can seek to improve pharmacokinetic properties, enhance binding affinity through the introduction of a new hydrogen-bond acceptor, and increase metabolic stability, all while maintaining the crucial three-dimensional arrangement of other essential binding groups. nih.govpharmablock.com

Q & A

Q. What are the recommended methods for synthesizing 4,4-Dimethyltetrahydrofuran-3-ol with high stereochemical purity?

- Methodological Answer : Multi-step synthesis under controlled conditions is critical. For example, a similar tetrahydrofuran derivative (e.g., (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one) was synthesized using temperature gradients (0°C to 20°C), hydrogen chloride, and methanol in a stepwise protocol . Key steps include:

- Step 1 : Reaction initiation at low temperatures (0°C) to control exothermicity.

- Step 2 : Neutralization with carbonate salts to stabilize intermediates.

- Step 3 : Acidic workup to isolate the final product.

Characterization via H NMR and GC ensures stereochemical purity (≥98% enantiomeric excess).

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Resolve stereochemistry and confirm substituent positions (e.g., δ 3.42–5.2 ppm for tetrahydrofuran protons in related compounds) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., hydroxyl stretches near 3445 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., ESI-MS for m/z detection) .

- Chiral Chromatography : Validate enantiomeric purity using chiral stationary phases .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep at -20°C in sealed containers to prevent hydrolysis or oxidation .

- Handling : Use nitrile gloves, face shields, and fume hoods to avoid dermal/ocular exposure .

- Stability Monitoring : Perform periodic GC or HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under different storage conditions be resolved?

- Methodological Answer : Conduct systematic stability studies:

- Accelerated Degradation Tests : Expose the compound to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels.

- Analytical Cross-Validation : Compare results from HPLC, NMR, and mass spectrometry to identify degradation pathways .

- Statistical Analysis : Use ANOVA to assess significance of observed differences in degradation rates .

Q. What strategies are effective in resolving stereochemical ambiguities in this compound synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Introduce temporary stereochemical guides during synthesis (e.g., L-proline in asymmetric catalysis) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data.

- Computational Modeling : Employ density functional theory (DFT) to predict and verify energetically favorable stereoisomers .

Q. How can researchers validate analytical methods for detecting trace impurities in this compound?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Specificity : Spike samples with known impurities (e.g., diastereomers or oxidation byproducts) and confirm detection via LC-MS .

- Linearity and Range : Test impurity recovery across concentrations (0.1–5.0%).

- Robustness : Vary HPLC parameters (flow rate, column temperature) to assess method resilience .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.